molecular formula C24H19BrN4O3 B15043289 3-[4-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-[4-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15043289
M. Wt: 491.3 g/mol
InChI Key: OLFVGPORIHJEHD-VULFUBBASA-N
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Description

3-[4-(Benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide (hereafter referred to as Compound A) is a pyrazole-carbohydrazide derivative characterized by a benzyloxy-substituted phenyl ring at the pyrazole C3 position and a (5-bromo-2-hydroxyphenyl)methylene hydrazide group at the N’ position. Its structure combines a planar pyrazole core with conjugated aromatic and hydrazone moieties, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) critical for biological activity . The bromine atom at C5 of the hydroxyphenyl group enhances hydrophobicity and steric bulk, while the hydroxyl group facilitates hydrogen bonding.

Properties

Molecular Formula

C24H19BrN4O3

Molecular Weight

491.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19BrN4O3/c25-19-8-11-23(30)18(12-19)14-26-29-24(31)22-13-21(27-28-22)17-6-9-20(10-7-17)32-15-16-4-2-1-3-5-16/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

OLFVGPORIHJEHD-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the pyrazole intermediate: The next step involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate and ethyl acetoacetate to form the pyrazole intermediate.

    Formation of the final compound: The final step involves the condensation of the pyrazole intermediate with 5-bromo-2-hydroxybenzaldehyde in the presence of an acid catalyst to form 3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide.

Chemical Reactions Analysis

3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents such as sodium azide or potassium thiocyanate to form azides or thiocyanates.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new anti-inflammatory or anticancer agents.

    Industry: While not widely used in industrial applications, the compound’s potential as a precursor for more complex molecules could make it valuable in specialized chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not well-documented. its structure suggests that it may interact with biological targets such as enzymes or receptors. The presence of the benzyloxy and bromo-hydroxyphenyl groups indicates potential for hydrogen bonding and hydrophobic interactions, which could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Compound A with structurally analogous pyrazole-carbohydrazides, focusing on substituent effects, physicochemical properties, and pharmacological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Activity/Findings References
Compound A - C3: 4-(Benzyloxy)phenyl
- N’: (E)-(5-Bromo-2-hydroxyphenyl)methylene
469.33 g/mol Not explicitly reported; inferred analgesic/sedative potential based on structural analogs
3-[4-(Benzyloxy)-3-methoxyphenyl]-N’-(5-bromo-2-hydroxyphenyl)methylene - C3: 4-(Benzyloxy)-3-methoxyphenyl 499.36 g/mol Enhanced steric bulk; methoxy group may improve metabolic stability
N’-(5-Bromo-2-hydroxyphenyl)methylene-5-{4-[(4-chlorobenzyl)oxy]phenyl} - C5: 4-[(4-Chlorobenzyl)oxy]phenyl 503.78 g/mol Chlorine increases electronegativity, potentially enhancing receptor binding affinity
N’-(3-Bromophenyl)methylene-3-{4-[(4-methylbenzyl)oxy]phenyl} - N’: (E)-(3-Bromophenyl)methylene
- C3: 4-[(4-Methylbenzyl)oxy]phenyl
453.32 g/mol Methyl group improves lipophilicity; meta-bromine reduces steric hindrance
N’-(2-Hydroxy-3-methoxybenzylidene)-3-[4-(benzyloxy)phenyl] - N’: (E)-(2-Hydroxy-3-methoxyphenyl)methylene 445.44 g/mol Methoxy and hydroxyl groups synergize for H-bonding; lower molecular weight improves solubility
(E)-N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-ethoxyphenyl) - C3: 4-Ethoxyphenyl 429.27 g/mol Ethoxy group increases hydrophobicity; moderate analgesic activity in vivo

Key Findings

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Br, Cl): Bromine in Compound A and its analogs (e.g., ) enhances binding to hydrophobic pockets in enzymes or receptors. Electron-Donating Groups (OCH₃, OH): Methoxy groups in improve metabolic stability by resisting oxidative degradation. Hydroxyl groups in Compound A and facilitate interactions with polar residues (e.g., serine, tyrosine) in active sites .

Steric and Solubility Considerations :

  • The benzyloxy group in Compound A and contributes to high molecular weight (~450–500 g/mol), which may limit bioavailability. However, smaller substituents (e.g., ethoxy in ) enhance solubility without compromising activity.
  • Methyl groups (e.g., in ) increase lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications .

Pharmacological Performance: Analogs with 4-methoxybenzylidene or 4-dimethylaminobenzylidene groups (e.g., ) exhibit superior antinociceptive activity (44.83% inhibition at 100 mg/kg) compared to Compound A, likely due to enhanced electron-donating capacity . Compound A’s bromine atom may confer anti-inflammatory properties, as seen in structurally related triazole-pyrazole hybrids .

Synthetic and Analytical Methods :

  • Most analogs, including Compound A , are synthesized via condensation of pyrazole carbohydrazides with substituted benzaldehydes .
  • Single-crystal X-ray diffraction (e.g., using SHELXL ) confirms the (E)-configuration of the hydrazone moiety, critical for maintaining planar geometry and bioactivity .

Biological Activity

The compound 3-[4-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic molecule that belongs to the class of hydrazone derivatives. This compound features a pyrazole core, which is known for its diverse biological activities, including potential applications in medicinal chemistry. The presence of multiple functional groups in its structure suggests significant potential for interactions with biological targets, making it an interesting candidate for further research.

Structural Characteristics

The molecular formula of the compound is C24H19BrN4O3C_{24}H_{19}BrN_{4}O_{3}. Its structure includes:

  • Pyrazole core : A five-membered ring with two adjacent nitrogen atoms.
  • Benzyloxy group : Enhances hydrophobic interactions and may influence biological activity.
  • Bromo-hydroxyphenyl moiety : This group may contribute to the compound's pharmacological properties through hydrogen bonding and other interactions.

Table 1: Structural Features of Similar Compounds

Compound NameStructureUnique Features
3-[4-(benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazideStructureContains an indole moiety instead of a bromo-hydroxyphenyl group.
3-[4-(benzyloxy)phenyl]-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazideStructureFeatures a pyridine ring, potentially altering biological properties.
N'-((E)-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazideStructureIncorporates a naphthyl group, enhancing hydrophobic interactions.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives have demonstrated up to 85% inhibition of TNF-α at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer : The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have been evaluated for their effectiveness against various cancer cell lines, indicating that modifications in the pyrazole structure can lead to enhanced anticancer activity .
  • Antimicrobial : Some derivatives have shown promising results against bacterial strains and tuberculosis, with certain compounds exhibiting significant inhibition rates against Mycobacterium tuberculosis .

Case Studies

  • Anti-inflammatory Activity : In vivo studies using carrageenan-induced rat paw edema models demonstrated that certain pyrazole derivatives exhibited potent anti-inflammatory effects, significantly reducing edema compared to controls .
  • Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines (e.g., TK-10 and HT-29). Some exhibited moderate cytotoxicity, suggesting that structural modifications can enhance their efficacy .
  • Antimicrobial Screening : Compounds were screened against multiple bacterial strains, showing varying degrees of activity. For example, one derivative demonstrated over 90% inhibition against specific bacterial strains at low concentrations .

The biological activity of this compound may involve:

  • Interaction with Enzymes : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Binding : The presence of functional groups allows for potential binding to various biological receptors, influencing cellular signaling pathways.

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